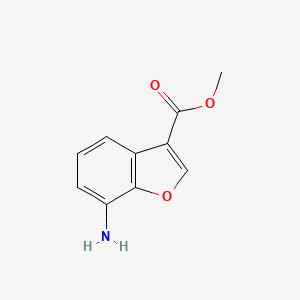

Methyl 7-aminobenzofuran-3-carboxylate

Description

Methyl 7-aminobenzofuran-3-carboxylate is a benzofuran derivative characterized by a fused benzene-furan ring system with an amino group at position 7 and a methyl ester at position 3. The amino group at position 7 enhances electron density on the aromatic ring, influencing both chemical reactivity (e.g., electrophilic substitution) and biological interactions with target proteins or enzymes .

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 7-amino-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,11H2,1H3 |

InChI Key |

DKCBXORVADNAHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC2=C1C=CC=C2N |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 7-aminobenzofuran-3-carboxylate can be achieved through various synthetic routes. Industrial production methods may involve the use of microwave-assisted synthesis, which provides rapid access to the desired compound with high yields .

Chemical Reactions Analysis

Methyl 7-aminobenzofuran-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 7-aminobenzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.

Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for its therapeutic potential.

Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds

Mechanism of Action

The mechanism of action of methyl 7-aminobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

The biological activity and chemical properties of benzofuran derivatives are highly dependent on substitution patterns. Below is a detailed comparison of Methyl 7-aminobenzofuran-3-carboxylate with structurally analogous compounds.

Structural and Functional Group Variations

Table 1: Key Structural Differences and Functional Impacts

| Compound Name | Substituents | Unique Properties | Reference |

|---|---|---|---|

| This compound | Amino (C7), methyl ester (C3) | Enhanced electron density; potential for hydrogen bonding and target interaction | |

| Methyl 4-amino-2-(bromomethyl)benzofuran-3-carboxylate | Amino (C4), bromomethyl (C2) | Anticancer activity; bromomethyl enables alkylation of biological targets | |

| Ethyl 7-aminobenzofuran-4-carboxylate | Amino (C7), ethyl ester (C4) | Altered ester group position affects solubility and metabolic stability | |

| Methyl 5-methoxybenzofuran-3-carboxylate | Methoxy (C5) | Improved solubility due to methoxy group; reduced reactivity in electrophilic substitution | |

| Methyl 6-bromo-1-benzofuran-3-carboxylate | Bromo (C6) | High reactivity in cross-coupling reactions; potential for halogen exchange |

Critical Analysis of Substituent Effects

- Amino Group Position: Shifting the amino group from C7 to C4 (as in Methyl 4-amino-2-(bromomethyl)benzofuran-3-carboxylate) alters target selectivity, with C4 derivatives showing higher cytotoxicity but lower solubility .

- Steric and Electronic Factors: Dihydrobenzofuran derivatives (e.g., Ethyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate) exhibit reduced ring planarity, which may limit intercalation-based mechanisms but improve binding to enzymatic pockets .

- Halogen vs. Amino Groups: Bromo or fluoro substituents enhance lipophilicity and membrane permeability, whereas amino groups improve hydrogen-bonding interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.